![molecular formula C12H14N4O3 B2916318 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 2227204-81-9](/img/structure/B2916318.png)

1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

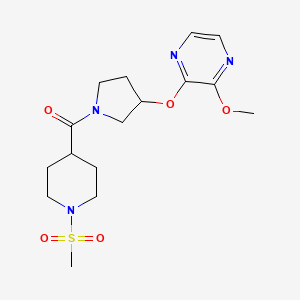

The synthesis of similar compounds often involves condensation of primary amines with corresponding aldehydes in methanol and sequential reduction of the resulting Schiff bases with sodium borohydride . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been ascertained by NMR spectroscopy and single-crystal X-ray diffraction . Theoretical IR, NMR (with the GIAO technique), UV, and nonlinear optical properties (NLO) in different solvents were calculated for the compound .Chemical Reactions Analysis

The chemical reactions of similar compounds involve a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like NMR spectroscopy and single-crystal X-ray diffraction .科学的研究の応用

Synthesis Techniques

The compound is involved in novel synthesis techniques, exemplified by the work on the one-pot synthesis of complex organic molecules. For instance, derivatives of the compound have been synthesized through innovative reactions, providing efficient pathways to complex molecules that are of interest in medicinal chemistry and material science (Jilani, 2007).

Antimicrobial and Antifungal Applications

The bioactivities of pyrazole derivatives, including those similar to the specified compound, have been explored, particularly their antitumor, antifungal, and antibacterial properties. These derivatives have shown promising results in identifying pharmacophore sites that could be crucial for the development of new therapeutic agents (Titi et al., 2020).

Anticoccidial and Antimicrobial Activity

Derivatives of the compound have also been investigated for their antimicrobial activities and their use as coccidiostats, showing significant efficacy. This suggests their potential utility in veterinary medicine and the treatment of microbial infections (Georgiadis, 1976).

Material Science and Catalysis

In material science, compounds related to "1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine" are used as intermediates in the synthesis of materials with specific optical and electronic properties. These materials are vital for developing new sensors, optoelectronic devices, and catalysis (Shestopalov et al., 2003).

Corrosion Inhibition

Furthermore, the corrosion inhibition capabilities of pyrazole derivatives in industrial applications have been studied. These compounds, including those structurally related to the specified molecule, show promise in protecting metals against corrosion in aggressive environments, which is essential for extending the life of metal components in machinery and infrastructure (Singh et al., 2020).

Safety and Hazards

将来の方向性

The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties, for example . This suggests that the compound “1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine” could also have potential for future research and applications .

特性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-8-11(16(17)18)12(13)14-15(8)7-9-3-5-10(19-2)6-4-9/h3-6H,7H2,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMQEPLHADLQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)OC)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2916236.png)

![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide](/img/structure/B2916239.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2916241.png)

![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)

![Methyl 3-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2916251.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2916257.png)